Methyl cis-3-(Benzylamino)cyclobutanecarboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33548992 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Vorbereitungsmethoden
The preparation of MFCD33548992 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of triazolo ring compound methanesulfonate crystal form involves a simple and easy-to-implement method suitable for industrial large-scale production .
Analyse Chemischer Reaktionen
MFCD33548992 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, ambient catalyst-free oxidation reactions of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations .
Wissenschaftliche Forschungsanwendungen
MFCD33548992 has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it can be used to study the effects of specific chemical interactions on biological systems. In medicine, it may be used in the development of new drugs or therapeutic agents. In industry, it is used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of MFCD33548992 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
MFCD33548992 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. For example, the complementarity between PubChem 2-D and 3-D neighboring sets can be used to identify compounds with similar structures . Additionally, tools like wwLigCSRre can be used to search for compounds with similar physico-chemical properties .
Conclusion
MFCD33548992 is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can fully appreciate the potential of this remarkable compound.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
methyl 3-(benzylamino)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-12(8-11)14-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |
InChI-Schlüssel |
WSEADNIEGNKFKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C1)NCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.